molecular formula C6H11N3O3 B1267932 Levulinic acid semicarbazone CAS No. 89532-09-2

Levulinic acid semicarbazone

Cat. No.: B1267932
CAS No.: 89532-09-2
M. Wt: 173.17 g/mol
InChI Key: FMVMFABHHLRSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levulinic acid semicarbazone: This compound , is a chemical compound with the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levulinic acid semicarbazone typically involves the reaction of levulinic acid with semicarbazide under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of an acid catalyst to facilitate the formation of the semicarbazone derivative.

Industrial Production Methods: The process may include steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions: Levulinic acid semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce hydrazine derivatives .

Scientific Research Applications

Levulinic acid semicarbazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug precursor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Levulinic acid semicarbazone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

    Levulinic acid: The parent compound from which Levulinic acid semicarbazone is derived.

    Semicarbazide: A related compound used in the synthesis of semicarbazones.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable chemical reactivity.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of levulinic acid and semicarbazide. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-(carbamoylhydrazinylidene)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-4(2-3-5(10)11)8-9-6(7)12/h2-3H2,1H3,(H,10,11)(H3,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVMFABHHLRSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282037
Record name Levulinic acid semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-09-2
Record name Levulinic acid semicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVULINIC ACID SEMICARBAZONE
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